Magnesium acrylate

Overview

Description

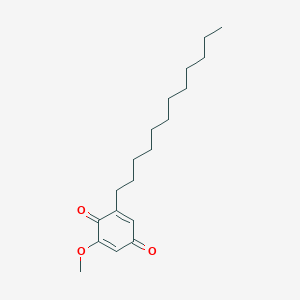

Magnesium Acrylate is an organometallic compound . It is the magnesium salt of acrylate and has the molecular formula C6H6MgO4 . It is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Synthesis Analysis

Magnesium Acrylate can be synthesized using a pH-controlled precipitation method . In this method, magnesium sulfate is used as a precursor and ammonium hydroxide as a precipitating agent . The pH plays a crucial role in obtaining high surface area MgO nanoparticles .Molecular Structure Analysis

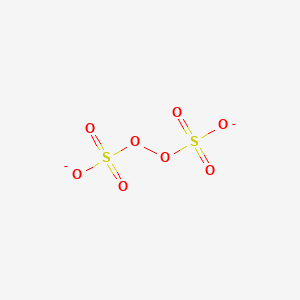

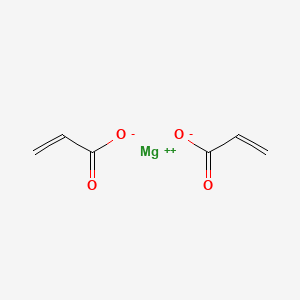

The molecular structure of Magnesium Acrylate consists of a magnesium ion with two acrylate ions . The number of electrons in each of Magnesium’s shells is [2, 8, 2] and its electron configuration is [Ne] 3s 2 .Chemical Reactions Analysis

Magnesium Acrylate does not form complex ions . All salts are white and most are soluble in water . Aqueous ammonia and sodium hydroxide give a white gelatinous precipitate of Mg(OH)2 .Physical And Chemical Properties Analysis

Magnesium Acrylate has an average mass of 166.414 Da and a Monoisotopic mass of 166.011658 Da . It is a silvery metal that is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide .Scientific Research Applications

Enhanced Mechanical Properties in Polymer Composites

Magnesium acrylate is utilized in the fabrication of polymer composites to significantly improve mechanical properties. For instance, when combined with trifunctional acrylate resin and magnesium hydroxide fluids, it can be coated on cotton fabrics to enhance tensile strength and Young’s modulus . This application is particularly relevant in the development of advanced composites with superior durability.

Moisture Barrier Enhancement

The addition of Magnesium acrylate in acrylate resin-based cotton composites has been shown to effectively reduce water vapor transmission rates . This property is highly beneficial in the production of functional textiles that require moisture barrier capabilities, such as outdoor clothing and protective gear.

Functional Textiles

Incorporating Magnesium acrylate into textile materials can lead to the creation of smart cotton fabrics with improved functionality. These textiles can be used in electrical devices and other applications where enhanced encapsulation layers are necessary .

Synthesis of Reactive Polymers

Magnesium acrylate serves as a precursor for reactive polymers, which are widely used in biochemical and chemical applications. It facilitates the synthesis of functional esters and provides a single-step reaction for the creation of reactive polymers .

Fabrication of Acrylate Grouting Materials

As a principal precursor, Magnesium acrylate is critical in the fabrication of acrylate grouting materials. These materials form an elastic water-plugging gel, which is essential for sealing seepage cracks in various construction and repair scenarios .

Coatings for Magnesium Alloys

Magnesium acrylate is added to epoxy resin to prepare coatings for magnesium alloys. These coatings are important for enhancing the surface properties of alloys used in automotive and aerospace industries .

Mechanism of Action

Target of Action

Magnesium acrylate, a type of acrylate salt, is primarily used as a precursor in the formation of polymer networks . It is a key component in the production of acrylate grouting materials, which are used for sealing micro-cracks, preventing seepage, and reinforcing stratum .

Mode of Action

Magnesium acrylate interacts with its targets through a process known as free radical homopolymerization . This process involves the reaction of magnesium acrylate with other compounds to form a polymer gel network . The polymerization process results in the formation of a highly elastic water-plugging gel .

Biochemical Pathways

Magnesium, a key component of magnesium acrylate, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

It is known that magnesium, a key component of magnesium acrylate, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The primary result of the action of magnesium acrylate is the formation of a highly elastic water-plugging gel . This gel has significant applications in the construction industry, particularly in the sealing of micro-cracks, prevention of seepage, and reinforcement of stratum . The gel exhibits excellent durability, maintaining its structure and function even after extended periods .

Action Environment

The action of magnesium acrylate can be influenced by environmental factors. For instance, the polymerization process that forms the gel network can be affected by temperature and the presence of other chemicals . Additionally, the antimicrobial properties of coatings containing magnesium acrylate have been found to be enhanced in certain environments .

Safety and Hazards

properties

IUPAC Name |

magnesium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLAVVBOGOXHNH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890599 | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Magnesium acrylate | |

CAS RN |

5698-98-6 | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)

![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)

![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)